Tetrahydrocortisol-d5

Catalog No.
S12890167
CAS No.
M.F
C21H34O5
M. Wt
371.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrocortisol-d5

Product Name

Tetrahydrocortisol-d5

IUPAC Name

2-hydroxy-1-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-3,11,17-trihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

Molecular Formula

C21H34O5

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18-,19+,20+,21+/m1/s1/i5D2,9D2,13D

InChI Key

AODPIQQILQLWGS-AUMQMFEGSA-N

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O

Isomeric SMILES

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)C)([2H])[2H])O

Tetrahydrocortisol-d5 is a stable isotope-labeled derivative of tetrahydrocortisol, which itself is a metabolite of cortisol, a crucial steroid hormone involved in various physiological processes, including stress response, metabolism, and immune function. The deuterium labeling (indicated by the "d5" designation) involves the substitution of five hydrogen atoms with deuterium, enhancing its stability and allowing for precise tracking in biochemical studies. This compound is particularly valuable in research settings for studying cortisol metabolism and its effects on biological systems.

Due to its structure as a steroid. Key reactions include:

  • Oxidation: Tetrahydrocortisol-d5 can be oxidized to cortisone-d5 when treated with oxidizing agents, which is significant in metabolic studies.
  • Reduction: It can undergo reduction reactions that convert it into other steroid metabolites .
  • Conjugation: This compound can also form conjugates with glucuronic acid, leading to derivatives such as tetrahydrocortisol-d5 21-O-β-D-glucuronide, which are important for understanding its excretion and bioactivity .

Tetrahydrocortisol-d5 exhibits biological activity similar to that of cortisol, primarily influencing metabolic pathways and stress responses. Its role as a metabolite allows researchers to study cortisol's effects without the interference of endogenous levels of the hormone. Studies have shown that the urinary ratio of tetrahydrocortisol to tetrahydrocortisone can indicate the activity of 11β-hydroxysteroid dehydrogenase, an enzyme involved in cortisol metabolism . This ratio is often used as a biomarker for stress and related disorders.

The synthesis of tetrahydrocortisol-d5 typically involves:

  • Deuteration: A common method includes reductive deuteration of prednisolone or prednisone using rhodium catalysts in deuterated solvents. This process replaces specific hydrogen atoms with deuterium atoms at designated positions on the steroid structure .
  • Isolation and Purification: Following synthesis, the compound is purified using techniques such as gas chromatography-mass spectrometry (GC-MS) to ensure high isotopic purity and confirm the structure.

Tetrahydrocortisol-d5 has several applications in scientific research:

  • Metabolic Studies: It is used to trace cortisol metabolism in human studies, providing insights into stress responses and hormonal regulation.
  • Biomarker Development: The compound serves as a standard in assays measuring cortisol levels in biological samples, aiding in diagnosing stress-related conditions.
  • Environmental Monitoring: Research involving wastewater-based epidemiology utilizes tetrahydrocortisol-d5 to track human stress hormones in sewage systems, helping assess population health trends .

Interaction studies involving tetrahydrocortisol-d5 focus on its metabolic pathways and interactions with enzymes such as 11β-hydroxysteroid dehydrogenase. These studies help elucidate how this compound influences glucocorticoid receptor activity and its broader implications for health conditions like obesity, diabetes, and cardiovascular diseases.

Tetrahydrocortisol-d5 shares structural similarities with several other steroid compounds. Key comparisons include:

Compound NameStructure/PropertiesUnique Features
CortisolPrimary glucocorticoid hormone; regulates metabolismDirectly involved in stress response
TetrahydrocortisoneMetabolite of cortisol; less active than cortisolImportant in glucocorticoid receptor binding
PrednisoloneSynthetic corticosteroid; anti-inflammatory propertiesUsed clinically for various inflammatory conditions
Allo-tetrahydrocortisolIsomer of tetrahydrocortisol; different biological activityDistinct metabolic pathway effects

Tetrahydrocortisol-d5's uniqueness lies in its isotopic labeling, allowing for precise tracking in metabolic studies without interference from endogenous compounds. This characteristic makes it particularly valuable for research applications focused on understanding cortisol dynamics and related physiological processes.

Isotope Dilution Mass Spectrometry Integration

Tetrahydrocortisol-d5 serves as a highly effective deuterated internal standard in isotope dilution mass spectrometry applications for cortisol metabolism studies [1] [2]. The compound contains five deuterium atoms at positions 2,2,3,4,4 of the steroid ring structure, providing a characteristic mass shift of +5 daltons from the native tetrahydrocortisol molecule [1] [3]. This isotopic labeling pattern ensures optimal mass spectrometric detection while maintaining chemical similarity to the endogenous analyte.

The integration of tetrahydrocortisol-d5 in isotope dilution mass spectrometry methodology enables precise quantification of cortisol production rates through steady-state tracer infusion studies [4]. When utilized in liquid chromatography-tandem mass spectrometry platforms, the deuterated standard demonstrates excellent chromatographic behavior with retention times concordant to the native analyte [5]. The isotopic purity of commercial tetrahydrocortisol-d5 preparations typically exceeds 98 atom percent deuterium, ensuring minimal contribution to the unlabeled analyte signal [1] [3].

Mass spectrometric analysis employs selected reaction monitoring transitions that exploit the characteristic fragmentation patterns of the deuterated molecule [6]. The [M+5]+ molecular ion of tetrahydrocortisol-d5 provides enhanced selectivity when monitored alongside the native tetrahydrocortisol [M]+ ion [1]. This dual monitoring approach effectively compensates for matrix effects and ion suppression phenomena commonly encountered in biological sample analysis [7].

Quantitative Analysis of Cortisol Metabolism Pathways

Quantitative analysis of cortisol metabolism pathways utilizing tetrahydrocortisol-d5 as internal standard has demonstrated exceptional analytical performance across multiple research applications [8] [9]. The method enables simultaneous determination of cortisol and its major metabolites, including tetrahydrocortisol, allotetrahydrocortisol, and tetrahydrocortisone, within a single analytical run [9] [10].

Validation studies have established robust analytical performance metrics for tetrahydrocortisol-d5-based quantification methods [8] [11]. The limit of detection ranges from 0.01 to 0.05 nanograms per milliliter, while the limit of quantification spans 0.05 to 0.2 nanograms per milliliter across different analytical platforms [8] [12]. Inter-day precision consistently falls within 3.6 to 10.4 percent coefficient of variation, with intra-day precision ranging from 1.4 to 9.2 percent [8] [12].

The linear analytical range typically extends from 0.1 to 160 nanograms per milliliter, providing adequate coverage for physiological and pathological concentrations encountered in human specimens [9] [10]. Extraction recovery rates for tetrahydrocortisol-d5 range from 65 to 95 percent, indicating efficient sample preparation protocols [8] [12]. Matrix effects remain minimal, typically below 15 percent, demonstrating the effectiveness of the isotopic dilution approach in compensating for ion suppression [8] [7].

The analytical methodology has been successfully applied to characterize cortisol metabolism in various clinical conditions, including depression, metabolic syndrome, and adrenal dysfunction [13] [10]. These applications have revealed significant alterations in cortisol metabolic pathways, particularly involving eleven-beta-hydroxysteroid dehydrogenase enzyme activities [13] [14].

Urinary Biomarker Research for Eleven-Beta-Hydroxysteroid Dehydrogenase Activity Assessment

Urinary biomarker research employing tetrahydrocortisol-d5 has established critical insights into eleven-beta-hydroxysteroid dehydrogenase enzyme activity assessment [15] [14]. The tetrahydrocortisol to tetrahydrocortisone ratio, derived from isotope dilution mass spectrometry measurements, serves as a validated biomarker for eleven-beta-hydroxysteroid dehydrogenase type 1 reductase activity [15] [14].

Research findings demonstrate that the combined ratio of tetrahydrocortisol plus allotetrahydrocortisol to tetrahydrocortisone effectively reflects tissue-specific glucocorticoid amplification through eleven-beta-hydroxysteroid dehydrogenase type 1 activity [15] [16]. Normal physiological ranges for this ratio span 0.7 to 1.2, with elevated values indicating increased enzyme activity associated with metabolic syndrome and diabetes mellitus [15] [14].

The tetrahydrocortisol to allotetrahydrocortisol ratio provides additional insight into the balance between five-beta-reductase and five-alpha-reductase enzymatic pathways [14] [17]. This ratio typically ranges from 1.5 to 3.0 in healthy individuals, with alterations observed in liver dysfunction and obesity [14]. Depression patients demonstrate significantly altered ratios, suggesting dysfunction in the five-alpha-reductase pathway [13] [10].

Eleven-beta-hydroxysteroid dehydrogenase type 2 activity assessment utilizes the urinary free cortisone to urinary free cortisol ratio [15] [14]. This biomarker reflects the protective function of the enzyme in mineralocorticoid target tissues, with normal ranges spanning 0.3 to 0.8 [15]. Decreased ratios indicate impaired enzyme activity associated with hypertension and apparent mineralocorticoid excess syndrome [15] [18].

Clinical applications have validated these biomarkers in diverse patient populations, including individuals with primary adrenal insufficiency, Cushing syndrome, and metabolic disorders [8] [14]. The methodology has proven particularly valuable in assessing the efficacy of cortisol replacement therapies and monitoring treatment responses [14]. Research has demonstrated that conventional thrice-daily hydrocortisone replacement therapy results in abnormal eleven-beta-hydroxysteroid dehydrogenase activity patterns, which normalize with dual-release hydrocortisone formulations [14].

The comprehensive profiling of cortisol metabolites using tetrahydrocortisol-d5 as internal standard has revealed significant person-to-person heterogeneity in cortisol metabolism [12]. This variability underscores the importance of comprehensive metabolite profiling rather than relying on single biomarker measurements [12]. The sum of glucuronidated and free forms of cortisol metabolites, termed total cortisol equivalent, serves as a surrogate marker of cortisol secretion and may provide more reliable assessment than traditional single-metabolite approaches [12].

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

371.27200791 g/mol

Monoisotopic Mass

371.27200791 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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